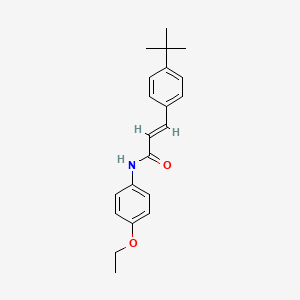

![molecular formula C15H14N2O2S2 B2972704 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034547-40-3](/img/structure/B2972704.png)

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

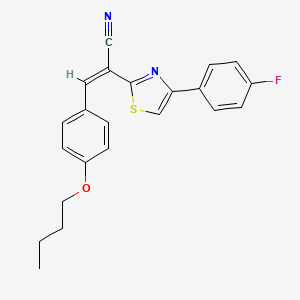

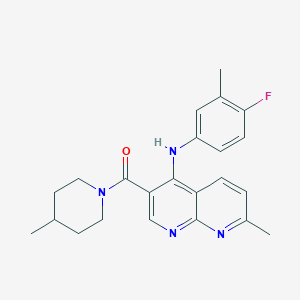

The compound is a derivative of isoxazole, which is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a bithiophene moiety, which consists of two thiophene rings connected by a single bond .

Synthesis Analysis

While specific synthesis methods for this compound are not available, bithiophene compounds are often synthesized through palladium-catalyzed cross-coupling reactions . Isoxazole derivatives can be synthesized through 1,3-dipolar cycloaddition or nitrile oxide cycloaddition .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the isoxazole and bithiophene moieties. Bithiophenes can undergo electrophilic aromatic substitution, and isoxazoles can participate in various reactions such as ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bithiophenes generally have good thermal stability and are insoluble in water . Isoxazoles are typically crystalline solids .Aplicaciones Científicas De Investigación

Electropolymerization Studies

N-Ethylcarbazole (NECZ) or carbazole (CZ) and bithiophene (BT), which are structurally related to N-(2-([2,3'-bithiophene]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide, have been used in electropolymerization studies. These compounds form electrodeposited polymer and copolymer films on platinum electrodes, showing potential in materials science for developing conductive polymers. The study highlights the influence of monomer proportions on the electrochemical behaviors of the composite films, indicating potential applications in electrochemical sensors and electronic devices (Kham, Sadki, & Chevrot, 2004).

Anticancer Research

Compounds structurally similar to N-(2-([2,3'-bithiophene]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide have shown significant potential in anticancer research. For instance, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a similar molecular backbone, have been synthesized and evaluated against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, indicating the potential of such molecular structures in developing new anticancer drugs (Ravinaik et al., 2021).

Directed C-H Bond Activation

The use of bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties, closely related to the molecular structure of interest, has been explored in directed C-H bond activation. This approach demonstrates the potential of these compounds in facilitating selective and efficient functionalization of molecules, which is a crucial aspect of organic synthesis and pharmaceutical development (Pasunooti et al., 2015).

Synthesis of Novel Derivatives

Research into the synthesis of new chemical derivatives using 3-methylisoxazole-5-carboxamides and related structures has been conducted. These studies focus on developing novel compounds with potential applications in pharmaceuticals and materials science, indicating the versatility of such molecular frameworks in synthetic chemistry (Martins et al., 2002).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c1-10-13(8-17-19-10)15(18)16-6-4-12-2-3-14(21-12)11-5-7-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHXKVUYXHJRSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972632.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2972636.png)

![N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972641.png)

![2-[3-(4-fluorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2972644.png)